molecular formula C24H21N3OS2 B15099429 N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide

N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide

Cat. No.: B15099429
M. Wt: 431.6 g/mol
InChI Key: CUHTYBCZTSJOTP-UHFFFAOYSA-N
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Description

N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of the phenyl and thioacetamide groups. Common reagents and conditions used in these reactions include:

    Reagents: Aromatic amines, thiols, acyl chlorides, and various catalysts.

    Conditions: Elevated temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioacetamide group to amines using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, under various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide: can be compared with other heterocyclic compounds containing similar functional groups.

    Examples: Benzothiophenes, pyrimidines, and other thioacetamide derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Conclusion

This compound is a complex and potentially valuable compound with diverse applications in scientific research and industry

Properties

Molecular Formula

C24H21N3OS2

Molecular Weight

431.6 g/mol

IUPAC Name

N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C24H21N3OS2/c28-21(27-19-12-6-4-10-17(19)16-8-2-1-3-9-16)14-29-23-22-18-11-5-7-13-20(18)30-24(22)26-15-25-23/h1-4,6,8-10,12,15H,5,7,11,13-14H2,(H,27,28)

InChI Key

CUHTYBCZTSJOTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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